Cas no 5469-22-7 (Benzenesulfinamide,N-(4-methylphenyl)-)

Benzenesulfinamide,N-(4-methylphenyl)- structure
5469-22-7 structure
Product name:Benzenesulfinamide,N-(4-methylphenyl)-
CAS No:5469-22-7
MF:C13H13NOS
MW:231.313421964645
CID:382255
PubChem ID:231196

Benzenesulfinamide,N-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfinamide,N-(4-methylphenyl)-
    • Benzenesulfino-p-toluidide
    • AC1L67BO
    • AC1Q6YO4
    • AR-1H8732
    • Benzenesulfinamide,N-phenyl-
    • Benzenesulfinanilide
    • benzenesulfinic acid anilide
    • benzenesulfinic acid p-toluidide
    • Benzolsulfinanilid
    • Benzolsulfinsaeure-anilid
    • Benzolsulfinsaeure-p-toluidid
    • Benzolsulfinyl-N-p-tolylamid
    • CTK4C6154
    • N-(p-methylphenyl)benzenesulfinamide
    • N-Phenyl-benzolsulfinamid
    • N-p-toluyl-benzolsulfinamid
    • N-p-Tolylbenzolsulfinamid
    • NSC95815
    • SureCN5549485
    • 5469-22-7
    • NSC26917
    • N-(p-Tolyl)-benzenesulfinylamide
    • N-p-Tolylbenzenesulfinamide
    • NSC-26917
    • Benzenesulfinamide, N-(4-methylphenyl)-
    • N-(4-Methylphenyl)benzenesulfinamide #
    • WXOCARXEPVPZLP-UHFFFAOYSA-N
    • Inchi: InChI=1S/C13H13NOS/c1-11-7-9-12(10-8-11)14-16(15)13-5-3-2-4-6-13/h2-10,14H,1H3
    • InChI Key: WXOCARXEPVPZLP-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)NS(=O)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 231.07189
  • Monoisotopic Mass: 231.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 48.3Ų

Experimental Properties

  • Density: 1.25
  • Boiling Point: 391.9°C at 760 mmHg
  • Flash Point: 190.8°C
  • Refractive Index: 1.665
  • PSA: 29.1
  • LogP: 4.06840

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